PF-06273340
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PF-06273340 是一种强效且选择性的肌球蛋白受体激酶家族抑制剂,该家族包括肌球蛋白受体激酶 A、肌球蛋白受体激酶 B 和肌球蛋白受体激酶 C。 该化合物在周围组织中分布,这意味着它不会显著穿透大脑,这使其成为治疗慢性疼痛而不会产生中枢神经系统副作用的有希望的候选药物 .
科学研究应用
PF-06273340 有多种科学研究应用,包括:
化学: 它被用作工具化合物来研究肌球蛋白受体激酶家族成员的抑制及其在各种生物过程中的作用。
生物学: this compound 用于研究肌球蛋白受体激酶介导的信号通路及其在疼痛和其他生理反应中的参与。
作用机制
PF-06273340 通过选择性抑制肌球蛋白受体激酶家族的活性来发挥其作用。这些激酶参与神经营养因子,如神经生长因子、脑源性神经营养因子和神经营养因子 3 的信号通路。 通过抑制这些激酶,this compound 可以调节疼痛信号通路,减少疼痛感,而不影响中枢神经系统 .
生化分析
Biochemical Properties
PF-06273340 interacts with the tropomyosin-related kinase (Trk) family of tyrosine kinase receptors . It has shown inhibitory effects on TrkA, TrkB, and TrkC with IC50 values of 6 nM, 4 nM, and 3 nM respectively . The compound is selective for Trk over a panel of ion channels, receptors, and other enzymes .
Cellular Effects
This compound has been shown to reduce pain in nonclinical models . It is known to influence cell function by inhibiting Trk signaling, which is implicated in the physiology of chronic pain . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is linked to its inhibitory action on Trk receptors .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the extracellular domain of Trk receptors, thereby inhibiting their interactions with neurotrophins . This inhibition disrupts Trk signaling, leading to its analgesic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated efficacy in a rodent model of inflammatory pain
Dosage Effects in Animal Models
In animal models, this compound has shown analgesic effects
Metabolic Pathways
This compound is known to have a low metabolic turnover in human liver microsomes and hepatocytes
Transport and Distribution
This compound is a good substrate for efflux transporters P-glycoprotein and Breast cancer resistance protein (BCRP), suggesting a role in its transport and distribution within cells and tissues .
Subcellular Localization
Given that it is a brain penetrant , it can be inferred that it is able to cross the blood-brain barrier and exert its effects within the central nervous system.
准备方法
PF-06273340 的合成涉及几个关键步骤,包括形成吡咯并[2,3-d]嘧啶核心,以及随后的功能化以引入必要的取代基。合成路线通常包括:
吡咯并[2,3-d]嘧啶核心的形成: 这是通过从市售前体开始的一系列环化反应实现的。
This compound 的工业生产方法可能涉及对这些合成步骤进行优化,以确保高收率和纯度,以及可扩展到大规模生产。
化学反应分析
PF-06273340 会发生各种化学反应,包括:
氧化和还原: 这些反应可以修饰分子上的官能团,可能会改变其活性和选择性。
取代反应: 亲核取代反应通常用于在吡咯并[2,3-d]嘧啶核心上引入或修饰官能团。
这些反应中常用的试剂和条件包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及偶联剂,如N,N’-二环己基碳二亚胺。这些反应形成的主要产物通常是具有修饰官能团的 this compound 衍生物。
相似化合物的比较
PF-06273340 在其高选择性和周围组织限制方面,与其他肌球蛋白受体激酶抑制剂相比是独一无二的。类似化合物包括:
ANA-12: 肌球蛋白受体激酶 B 的选择性抑制剂,但具有不同的药代动力学性质。
GSK1838705A: 另一种肌球蛋白受体激酶抑制剂,具有更广泛的激酶选择性。
环曲霉素-B: 肌球蛋白受体激酶 B 的选择性抑制剂,具有不同的治疗应用.
This compound 由于其对所有三个肌球蛋白受体激酶家族成员的有效抑制以及有限的大脑穿透性而脱颖而出,使其成为治疗周围性疼痛疾病的有希望的候选药物 .
属性
IUPAC Name |
N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O3/c1-23(2,12-32)31-11-18(17-10-28-22(25)30-21(17)31)20(34)13-5-16(9-26-7-13)29-19(33)6-15-4-3-14(24)8-27-15/h3-5,7-11,32H,6,12H2,1-2H3,(H,29,33)(H2,25,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIWZDNVMQQBQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1C=C(C2=CN=C(N=C21)N)C(=O)C3=CC(=CN=C3)NC(=O)CC4=NC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402438-74-7 |
Source
|
Record name | PF-06273340 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402438747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06273340 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12269 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-06273340 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I136775ABW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。